molecular formula C22H22N4OS B2969269 N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide CAS No. 443348-29-6

N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide

Cat. No.: B2969269
CAS No.: 443348-29-6
M. Wt: 390.51
InChI Key: NGSLHHXJRYRPON-UHFFFAOYSA-N
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Description

N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is a complex organic compound with a unique triazatetracyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Mechanism of Action

Target of Action

Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities . These compounds can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known to interact with their targets in various ways depending on their specific biological activity . For instance, as antioxidants, they neutralize harmful free radicals, and as antimicrobials, they inhibit the growth of harmful microorganisms .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities . For example, as antioxidants, they may be involved in pathways related to oxidative stress, and as antimicrobials, they may interfere with the metabolic pathways of microorganisms .

Pharmacokinetics

The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its pharmacokinetic properties .

Result of Action

Based on the known activities of similar thiazole derivatives, this compound could potentially exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as temperature, ph, and the presence of other substances can affect the activity and stability of many compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazatetracyclic core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cycloheptyl or sulfanylidene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction reactions can lead to modified triazatetracyclic cores with altered biological activities.

Scientific Research Applications

N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying triazatetracyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Comparison with Similar Compounds

Similar Compounds

  • N-[(9E)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
  • N-[(9E)-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]acetamide

Uniqueness

N-cycloheptyl-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0{2,7}.0{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide is unique due to its specific triazatetracyclic structure and the presence of the cycloheptyl and sulfanylidene groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c27-21(23-15-7-3-1-2-4-8-15)14-11-12-16-18(13-14)25-22(28)26-19-10-6-5-9-17(19)24-20(16)26/h5-6,9-13,15H,1-4,7-8H2,(H,23,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSLHHXJRYRPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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